3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one
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Overview
Description
This compound is a complex heterocyclic molecule with a unique structure. Its systematic name is quite a mouthful, but let’s break it down:
3-[(4-Chlorophenyl)sulfonyl]: Refers to the sulfonyl group attached to the third position.
2-imino: Indicates the presence of an imino group (a nitrogen atom with a double bond to another nitrogen).
1-[(4-methoxyphenyl)methyl]: Describes the substituent at the first position, which is a methoxyphenylmethyl group.
10-methyl: Indicates a methyl group at the tenth position.
1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one: The core structure, combining pyridine and pyrimidine rings.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Sulfonylation: Introduction of the sulfonyl group at the third position using appropriate reagents.
Imine Formation: Formation of the imino group (double bond between two nitrogen atoms).
Methoxyphenylmethyl Group Addition: Addition of the 4-methoxyphenylmethyl substituent.
Methyl Group Introduction: Alkylation at the tenth position with a methylating agent.
Industrial Production: Industrial production methods may vary, but they typically involve large-scale reactions and optimized conditions to achieve high yields.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the sulfonyl or imino groups.
Reduction: Reduction reactions may affect the imino or other functional groups.
Substitution: Substituents can be replaced by other groups. Common reagents include:
N-Bromosuccinimide (NBS): Used for benzylic bromination reactions .
Borane Reagents: Employed in Suzuki–Miyaura coupling reactions . Major products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block in organic synthesis.
Industry: May have applications in materials science or catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related heterocyclic structures. Its uniqueness lies in the combination of pyridine and pyrimidine rings.
Properties
Molecular Formula |
C26H21ClN4O4S |
---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C26H21ClN4O4S/c1-16-4-3-13-30-24(16)29-25-21(26(30)32)14-22(36(33,34)20-11-7-18(27)8-12-20)23(28)31(25)15-17-5-9-19(35-2)10-6-17/h3-14,28H,15H2,1-2H3 |
InChI Key |
RYDOBLIUKVERNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)OC)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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